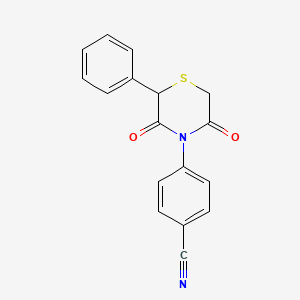
4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile (DPMB) is a chemical compound with a wide range of applications in scientific research. It is an important component of many lab experiments due to its ability to act as a catalyst in chemical reactions, as well as its potential to be used in the synthesis of various compounds. DPMB has also been studied for its potential to act as an inhibitor of certain enzymes, which may have implications for the development of new drugs.
Applications De Recherche Scientifique
Photolysis Studies
Photolysis of related benzonitrile compounds, such as 4-phenyl-1,3,2-oxathiazolylio-5-oxide, has been explored to understand the mechanism of light-induced chemical reactions. These studies provide evidence for ketene intermediates, offering insights into reaction pathways and the formation of other chemical species. Such research has implications in understanding atmospheric chemistry and the development of photochemical synthesis methods (Holm, Harrit, & Toubro, 1976).
Antimicrobial Activity
The synthesis of new compounds featuring the benzoimidazole moiety attached to benzonitrile structures has been shown to possess significant antimicrobial activities. These studies aim to construct new molecules with potential applications in combating bacterial and fungal infections, thus contributing to the search for new antimicrobial agents (El-Meguid, 2014).
Polymerization Activators
Highly conjugated thienothiophene derivatives of benzonitriles have been reported to efficiently activate metal-free atom transfer radical polymerization (ATRP), leading to polymers with controlled molecular weight characteristics. This research is pivotal for advancements in polymer chemistry, offering a path towards the development of new materials with tailored properties (Kütahya et al., 2017).
Liquid Crystalline and Luminescent Properties
The synthesis of benzonitriles with bent-core structures has been investigated for their liquid crystalline behavior and luminescent properties. This work contributes to the field of materials science, particularly in the development of new materials for display technologies and optical applications (Ahipa et al., 2014).
Anti-inflammatory Applications
The evaluation of new benzonitrile derivatives for anti-inflammatory activities has been performed, highlighting the potential of these compounds in the treatment of inflammation-related illnesses. Such studies are crucial for the development of new therapeutic agents (Bharathi & Santhi, 2020).
Propriétés
IUPAC Name |
4-(3,5-dioxo-2-phenylthiomorpholin-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-10-12-6-8-14(9-7-12)19-15(20)11-22-16(17(19)21)13-4-2-1-3-5-13/h1-9,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSESRFINQDRKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2583686.png)
![4-ethoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2583687.png)
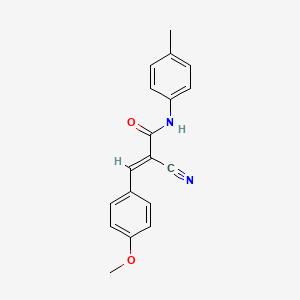

![N-boc-1,4-dioxaspiro[4,5]decane-8-methanamine](/img/structure/B2583692.png)
![(E)-N-(2,4-dimethoxyphenyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarbothioamide](/img/structure/B2583694.png)
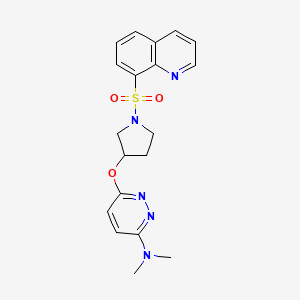
![2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2583696.png)
acetate](/img/structure/B2583697.png)
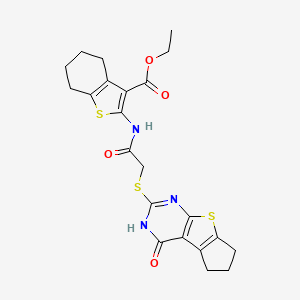

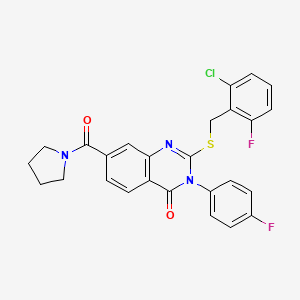
![2-[4-(9-Fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethyl acetate](/img/structure/B2583704.png)
![(Z)-4-(diethylamino)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2583707.png)